MDL-860

Antiviral Picornavirus Enterovirus

Select MDL-860 (2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile) for host-targeted antiviral research. It irreversibly inhibits PI4KB at Cys646—an allosteric site distinct from the active site—delivering broad-spectrum picornavirus inhibition (MIC50 0.1–1.5 μg/mL) with retained efficacy against capsid-binder-resistant mutants. Essential for resistance-breaking combination studies (CAA regimens) and SAR campaigns. ≥98% HPLC purity ensures reproducible results.

Molecular Formula C13H6Cl2N2O3
Molecular Weight 309.10 g/mol
CAS No. 78940-62-2
Cat. No. B1202472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMDL-860
CAS78940-62-2
Synonyms2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile
MDL 860
MDL-860
Molecular FormulaC13H6Cl2N2O3
Molecular Weight309.10 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C#N)OC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C13H6Cl2N2O3/c14-11-3-2-10(6-12(11)15)20-13-4-1-9(17(18)19)5-8(13)7-16/h1-6H
InChIKeyQAYKDRUKUZJJSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MDL-860 Procurement Guide: Broad-Spectrum Anti-Picornavirus Agent with Validated In Vivo Efficacy


MDL-860 (CAS 78940-62-2) is a 5-nitro-2-phenoxybenzonitrile derivative that functions as a broad-spectrum anti-picornavirus agent with documented low cytotoxicity toward human cells [1]. Originally reported in 1982, this compound has been established as one of the few anti-picornavirus candidates with confirmed in vivo efficacy [2]. Its antiviral activity is mediated through irreversible allosteric inhibition of host phosphatidylinositol-4 kinase III beta (PI4KB) via covalent modification of the Cys646 residue [3]. The compound exhibits broad-spectrum activity against a diverse panel of picornaviruses, including polioviruses, coxsackieviruses, echoviruses, and rhinoviruses [1]. For procurement, MDL-860 is commercially available from multiple vendors with purity specifications of ≥98% (HPLC) and defined solubility parameters of 2 mg/mL in DMSO .

MDL-860 Differentiation Analysis: Why In-Class Anti-Picornavirus Compounds Cannot Be Substituted


Anti-picornavirus compounds within the same mechanistic class exhibit substantial variation in antiviral spectrum breadth, cytotoxicity profiles, and in vivo efficacy. Guanidine hydrochloride (Gnd-HCl) and 2-(α-hydroxybenzyl)-benzimidazole (HBB) are classical enterovirus inhibitors with narrow-spectrum activity and documented toxicity issues that limit their utility [1]. Newer MDL-860 analogues, while structurally related, frequently lose the broad-spectrum activity that defines the parent compound [2]. For example, a series of twelve novel MDL-860 analogues showed potent activity against coxsackievirus B1 (CVB1) and poliovirus 1 (PV1) but were completely inactive against coxsackievirus B3 (CVB3), in stark contrast to MDL-860 which maintains activity across all three enterovirus serotypes [2]. Substituting MDL-860 with a narrower-spectrum analogue risks experimental failure when the viral target is not fully characterized or when pan-picornavirus inhibition is required.

MDL-860 Quantitative Comparator Evidence: Broad-Spectrum Activity, Irreversible PI4KB Inhibition, and In Vivo Efficacy Data


Broad-Spectrum Anti-Picornavirus Activity of MDL-860: Direct Comparator Data Against Classical Inhibitors and Novel Analogues

MDL-860 inhibits 11 of 12 picornaviruses tested at concentrations that do not affect cell growth, representing a broader antiviral spectrum than classical enterovirus inhibitors such as guanidine hydrochloride (Gnd-HCl) and 2-(α-hydroxybenzyl)-benzimidazole (HBB), which exhibit narrower, serotype-specific activity profiles [1]. In a direct comparative study, MDL-860 demonstrated potent activity against coxsackievirus B3 (CVB3) with an EC50 of 5.84 μM in Vero cells, whereas a series of twelve novel MDL-860 analogues (compounds 14, 24, and 25) were completely inactive against CVB3 despite showing strong activity against CVB1 (SI = 405) and PV1 (SI = 118) [2]. MDL-860 maintains consistent broad-spectrum coverage across poliovirus 1 (PV1), coxsackieviruses B1 and B3 (CVB1, CVB3), echovirus type 12, and rhinovirus 1-A, with MIC50 values ranging from 0.1 to 1.5 μg/mL (approximately 0.32-4.85 μM) in HeLa cultures . This spectrum breadth contrasts sharply with the narrow activity of classical inhibitors and the serotype-restricted profiles of newer structural analogues [1][2].

Antiviral Picornavirus Enterovirus

Irreversible Allosteric PI4KB Inhibition: Unique Mechanism Differentiating MDL-860 from ATP-Competitive and Reversible PI4K Inhibitors

MDL-860 inhibits host PI4KB through an irreversible, covalent modification mechanism at Cys646, a residue located at the bottom of a surface pocket distinct from the enzyme active site, representing an allosteric mode of regulation not shared by ATP-competitive PI4K inhibitors [1]. This irreversible binding distinguishes MDL-860 from other PI4KB-targeting anti-picornavirus compounds such as oxoglaucine and pachypodol (Ro 09-0179), which exhibit reversible inhibition and lack covalent modification of the Cys646 residue [1]. Critically, MDL-860 does not affect in vitro PI4KB isoform activity, demonstrating selectivity for the in vivo conformation of the enzyme, a property not observed with conventional PI4K inhibitors [2]. In contrast, the allosteric binding pocket targeted by MDL-860 is structurally distinct from the ATP-binding site, suggesting that MDL-860 may circumvent resistance mechanisms that arise from mutations in the ATP-binding domain of PI4KB [1].

Mechanism of Action PI4KB Allosteric Inhibition

In Vivo Efficacy of MDL-860 in Combination Therapy: Quantified Protection in Murine Coxsackievirus B1 Neuroinfection Model

MDL-860 demonstrates in vivo efficacy when administered as part of a triple combination regimen (pleconaril/MDL-860/oxoglaucine) using a consecutive alternating administration (CAA) schedule, which is reported to be effective against coxsackievirus B1 (CVB1) neuroinfection in newborn mice without the development of drug resistance . In this model, MDL-860 administered subcutaneously at 75 mg/kg every third day, following pleconaril and preceding oxoglaucine, contributed to a significant reduction in viral brain titers compared to placebo [1]. Specifically, at day 7 post-inoculation, the CAA combination containing MDL-860 achieved a viral brain IC50 value of 0.346 μM, representing a greater than 10-fold reduction compared to MDL-860 monotherapy at the same time point (8.206 μM) [1]. While direct in vivo comparator data for MDL-860 monotherapy versus other single agents are not available from these studies, the combination data establish MDL-860 as an essential component of a validated in vivo anti-enteroviral regimen, a level of preclinical validation not yet achieved for most structurally related MDL-860 analogues .

In Vivo Efficacy Combination Therapy Coxsackievirus

Cytotoxicity Profile of MDL-860: Quantitative Comparison of Therapeutic Window Versus Novel Analogues

MDL-860 exhibits low cytotoxicity toward human cells, with a CC50 value of 493 μM in HEp-2 cells assessed by neutral red uptake assay after 48 hours, providing a substantial therapeutic window when compared to its antiviral EC50 values (e.g., 5.84 μM against CVB3 in Vero cells) . This translates to a calculated selectivity index (SI) of approximately 84 for CVB3 (CC50/EC50 = 493/5.84). In contrast, novel MDL-860 analogues 14, 24, and 25 demonstrated higher potency against CVB1 (SI = 405) and PV1 (SI = 118) but were completely inactive against CVB3, meaning their therapeutic window for CVB3 is effectively zero [1]. While classical inhibitors such as guanidine hydrochloride also exhibit some antiviral activity, their cytotoxicity profiles are significantly less favorable, with guanidine hydrochloride showing CC50 values in the low micromolar range in various cell lines, limiting its utility as a research tool [2]. MDL-860 thus offers a balanced profile of broad-spectrum antiviral activity combined with low inherent cytotoxicity.

Cytotoxicity Selectivity Index Therapeutic Window

MDL-860 Optimized Research Applications: Pan-Picornavirus Screening, PI4KB Allostery Studies, and In Vivo Enterovirus Models


Pan-Picornavirus Screening Campaigns and Broad-Spectrum Antiviral Discovery

MDL-860 is the preferred positive control compound for high-throughput screening campaigns targeting picornavirus replication due to its validated activity against 11 of 12 tested serotypes [1]. Unlike narrow-spectrum inhibitors such as guanidine hydrochloride or HBB, MDL-860 maintains consistent efficacy across polioviruses, coxsackieviruses, echoviruses, and rhinoviruses, enabling a single compound to serve as a universal assay control across diverse viral panels [1]. Its MIC50 range of 0.1-1.5 μg/mL in HeLa cultures provides a reliable benchmark for evaluating novel antiviral candidates, while its low cytotoxicity (CC50 493 μM) minimizes confounding cell viability effects .

Mechanistic Studies of Host PI4KB Allosteric Regulation and Irreversible Inhibition

MDL-860 serves as a unique tool compound for investigating allosteric regulation of phosphatidylinositol-4 kinase III beta (PI4KB), a host factor co-opted by picornaviruses for replication organelle formation [1]. Its irreversible covalent modification of Cys646, located in a surface pocket distinct from the active site, provides a valuable probe for studying conformational dynamics of PI4KB and for distinguishing ATP-competitive from allosteric mechanisms in target engagement assays [1]. The observation that MDL-860 affects in vivo but not in vitro PI4KB isoform activity makes it particularly suitable for cell-based studies of PI4KB function in viral replication contexts .

In Vivo Proof-of-Concept Studies for Enteroviral Neuroinfection and Combination Therapy Development

MDL-860 is one of the few anti-picornavirus compounds with documented in vivo efficacy, making it an essential reference agent for translational studies of enteroviral infections [1]. The validated triple combination regimen (pleconaril/MDL-860/oxoglaucine) using consecutive alternating administration (CAA) provides a reproducible in vivo protocol for murine coxsackievirus B1 neuroinfection models, achieving viral brain IC50 values as low as 0.346 μM at day 7 post-inoculation . This established in vivo track record supports procurement of MDL-860 for studies requiring preclinical validation of anti-enteroviral strategies.

Structure-Activity Relationship (SAR) Benchmarking for Novel Anti-Enterovirus Diarylether Development

MDL-860 serves as the foundational reference compound for SAR studies aimed at developing next-generation anti-enterovirus diarylethers [1]. Direct comparator data from multiple analogue series demonstrate that structural modifications frequently result in loss of the broad-spectrum activity characteristic of MDL-860, with newer analogues often showing potent activity against specific serotypes (e.g., CVB1, PV1) but complete inactivity against others (e.g., CVB3) [1]. Inclusion of MDL-860 as a control in SAR panels enables quantitative benchmarking of spectrum breadth and potency of novel compounds against the parent molecule.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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